Octyl 6-bromo-2-phenylquinoline-4-carboxylate
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Overview
Description
Octyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C24H26BrNO2 and a molecular weight of 440.384. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a bromine atom and a phenyl group attached to the quinoline ring, as well as an octyl ester group at the carboxylate position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves the reaction of 6-bromo-2-phenylquinoline-4-carboxylic acid with octanol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
The use of continuous flow processes and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Octyl 6-bromo-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: 6-bromo-2-phenylquinoline-4-carboxylic acid.
Scientific Research Applications
Octyl 6-bromo-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of octyl 6-bromo-2-phenylquinoline-4-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline core. The bromine and phenyl groups may enhance its binding affinity to specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-phenylquinoline-4-carboxylic acid: Lacks the octyl ester group.
Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate: Contains an additional bromine atom on the phenyl ring.
Uniqueness
Octyl 6-bromo-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
355421-00-0 |
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Molecular Formula |
C24H26BrNO2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
octyl 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H26BrNO2/c1-2-3-4-5-6-10-15-28-24(27)21-17-23(18-11-8-7-9-12-18)26-22-14-13-19(25)16-20(21)22/h7-9,11-14,16-17H,2-6,10,15H2,1H3 |
InChI Key |
PSNXDSMYOAPOQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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